molecular formula C19H20N2OS B2773420 N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide CAS No. 2034266-18-5

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2773420
CAS No.: 2034266-18-5
M. Wt: 324.44
InChI Key: GJYFKSMIHRGERL-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and an indole moiety

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-18(17-11-14-5-1-2-6-16(14)21-17)20-13-19(8-3-4-9-19)15-7-10-23-12-15/h1-2,5-7,10-12,21H,3-4,8-9,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYFKSMIHRGERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a cyclopentylmethyl halide, followed by coupling with an indole-2-carboxamide. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and indole moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Indole Derivatives: Compounds such as indole-3-carboxamide and indole-2-carboxamide are structurally related.

Uniqueness

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide is unique due to the combination of its thiophene, cyclopentyl, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes an indole moiety, a cyclopentyl group, and a thiophene ring. The molecular formula is C16H18N2OC_{16}H_{18}N_2O, and its molecular weight is approximately 270.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

  • CB2 Receptor Agonism : Compounds in the indole-2-carboxamide class have shown selective agonistic activity towards the cannabinoid receptor type 2 (CB2R), which is implicated in anti-inflammatory and analgesic effects .
  • Antitumor Activity : Indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated significant antiproliferative activity against malignant brain tumors .

Biological Activity Data

The following table summarizes key biological activities observed in related compounds:

Compound NameTargetActivityIC50 (μM)Reference
N-(1-adamantyl)-1-(4-hydroxybutyl)-indole-2-carboxamideCB2RAgonist0.12
N-unsubstituted indoleGBM KNS42 cellsCytotoxic0.33
N-(thiophen-3-yl) derivativesVarious bacteriaAntibacterial0.004 - 0.06

Case Study 1: Antitumor Evaluation

In a study focusing on the antitumor properties of indole derivatives, researchers synthesized several compounds, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against glioblastoma cells, with IC50 values as low as 0.33 μM, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Antibacterial Activity

Another investigation evaluated the antibacterial effects of indole derivatives against various Gram-positive and Gram-negative bacteria. The study found that certain derivatives displayed excellent antibacterial activity, significantly outperforming traditional antibiotics like ampicillin. The minimal inhibitory concentrations (MICs) ranged from 0.004 to 0.06 mg/mL for the most active compounds .

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